[(3S)-3-methylpyrrolidin-3-yl]methanol
Description
[(3S)-3-Methylpyrrolidin-3-yl]methanol is a chiral pyrrolidine derivative with a hydroxymethyl group and a methyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₆H₁₃NO (molecular weight: 115.17 g/mol), and its stereochemistry is defined by the (3S) configuration . The compound is structurally related to bioactive molecules, particularly in medicinal chemistry, where pyrrolidine scaffolds are common in drug discovery due to their conformational rigidity and hydrogen-bonding capabilities.
Key structural features include:
- A five-membered pyrrolidine ring with a methyl group at C2.
- A hydroxymethyl (-CH₂OH) substituent adjacent to the methyl group.
- Stereochemical specificity at the 3-position, which may influence binding affinity in biological targets.
Properties
IUPAC Name |
[(3S)-3-methylpyrrolidin-3-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(5-8)2-3-7-4-6/h7-8H,2-5H2,1H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNGYAJEJQZYNL-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCNC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3S)-3-methylpyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound features a pyrrolidine ring with a hydroxymethyl substituent. Its unique stereochemistry contributes to its interactions with biological systems. The presence of the hydroxyl group enhances its solubility and reactivity, making it a suitable candidate for various biological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The pyrrolidine ring structure allows it to fit into various biological receptors, potentially modulating their activity. Research indicates that the compound may influence pathways involved in:
- Neurotransmission: It could act on neurotransmitter receptors, affecting synaptic transmission.
- Cell Signaling: The compound might modulate intracellular signaling pathways, impacting cellular responses to external stimuli.
- Enzyme Activity: It may inhibit or activate specific enzymes, altering metabolic processes.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition in vitro. This property suggests potential applications in developing new antimicrobial agents.
Cytotoxicity and Cancer Research
Research investigating the cytotoxic effects of this compound on cancer cell lines has yielded promising results. In particular, studies have indicated that the compound can induce apoptosis in specific cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy.
Case Studies
-
Study on Antimicrobial Activity:
- A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.
-
Cytotoxicity Assessment:
- In a study assessing the cytotoxic effects on HeLa cells, treatment with this compound at concentrations ranging from 10 µM to 100 µM resulted in a dose-dependent increase in cell death, with an IC50 value calculated at approximately 50 µM.
Comparative Analysis
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity | Notes |
|---|---|---|---|
| [(2S)-2-methylpyrrolidin-2-yl]methanol | Pyrrolidine derivative | Moderate antimicrobial activity | Similar mechanism but less potent |
| Prolinol | Hydroxylated proline | Neuroprotective effects | Different target profile |
| Pyrrolidine | Simple analog | Limited biological activity | Lacks functional groups |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Pyrrolidine and Pyridine Derivatives
The following table summarizes key structural and physicochemical properties of [(3S)-3-methylpyrrolidin-3-yl]methanol and related compounds:
Key Observations:
Stereochemical Variations: The (3S,4S)-isomer ((3S,4S)-4-Methylpyrrolidin-3-yl)methanol differs in methyl group placement, which may alter its reactivity or binding modes compared to the (3S)-configured compound .
Pyridine vs. Pyrrolidine Scaffolds: Compounds like (5-Iodopyridin-3-yl)-methanol replace the pyrrolidine ring with a pyridine ring, introducing aromaticity and electronic effects (e.g., iodine’s electron-withdrawing nature) that influence solubility and intermolecular interactions .
Functional Group Diversity: Fluorine in (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol enhances metabolic stability and bioavailability, a common strategy in drug design .
Physicochemical and Analytical Data
Collision Cross-Section (CCS) Predictions for this compound Hydrochloride :
| Ion Form | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 116.1 | 125.3 |
| [M+Na]+ | 138.1 | 130.8 |
| [M-H]- | 114.1 | 118.9 |
These predictions aid in mass spectrometry-based identification but lack experimental validation.
Structure-Activity Relationship (SAR) Insights
While direct SAR data for this compound are unavailable, comparisons with analogs suggest:
- Hydroxymethyl Flexibility: The -CH₂OH group could serve as a hydrogen-bond donor, a feature exploited in compound 78 (N-(((3S,3aS)-7-(5-acetylpyridin-3-yl)-1-oxo-1,3,3a,4-tetrahydrobenzo[b]oxazolo[3,4-d][1,4]oxazin-3-yl)methyl)acetamide), where similar substituents enhance potency in SAR studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
